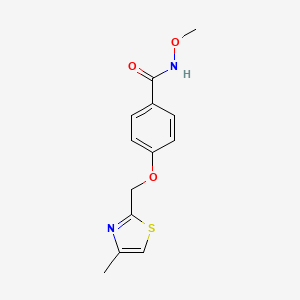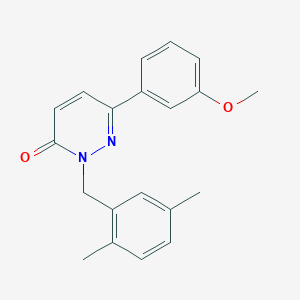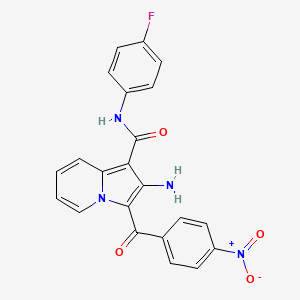
2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has found applications in scientific research. This compound is also known as AG-1478 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). The EGFR is a receptor tyrosine kinase that is involved in the regulation of cell growth, proliferation, and differentiation. AG-1478 has been widely used in the study of EGFR signaling pathways and has shown promising results in the treatment of various cancers.
Scientific Research Applications
Photoluminescent Materials
Compounds with indolizine structures, similar to the one , have been explored for their unusual blue-shifted acid-responsive photoluminescent behavior. Such compounds exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This property is primarily due to C-protonation and loss of aromaticity, rather than the anticipated N-protonation. These findings suggest potential applications in designing photoluminescent materials with tunable optical and pH effects (Outlaw et al., 2016).
Antitumor Activity
The structural moiety of indazole carboxamides, closely related to the compound of interest, has been synthesized and evaluated for antitumor activities. For instance, derivatives synthesized by the condensation process showed significant inhibition of cancer cell line proliferation. This underscores the compound's potential as a scaffold for developing novel anticancer agents (Hao et al., 2017).
Cytotoxicity of Pyrazole Derivatives
Similar to the query compound, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential application in developing new therapeutic agents (Hassan et al., 2014).
Hypoxic Cell Markers
Indolizine derivatives have been synthesized and evaluated as bioreductive fluorescent markers for hypoxic cells. These compounds, labeled with fluorescent side chains, selectively stain hypoxic mammalian cells, offering tools for studying cellular oxygenation and potentially targeting hypoxic tumors (Hodgkiss et al., 1992).
Polymer Synthesis
A novel diamine with indolizine components has been used to synthesize thermally stable polyimides with inherent properties like sulfone, ether, and amide structures. These polyimides exhibit good solubility and thermal stability, indicating their utility in high-performance materials applications (Mehdipour-Ataei et al., 2004).
Antimicrobial and Anticancer Agents
Derivatives of indolizine, structurally akin to the query compound, have been evaluated for their anti-cancer and antimicrobial activities. These studies have shown that specific derivatives exhibit potent cytotoxicity against cancer cell lines and moderate antibacterial and antifungal activities, highlighting the versatility of these compounds in pharmaceutical research (Naik et al., 2022).
properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c23-14-6-8-15(9-7-14)25-22(29)18-17-3-1-2-12-26(17)20(19(18)24)21(28)13-4-10-16(11-5-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSZUAYKRMTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


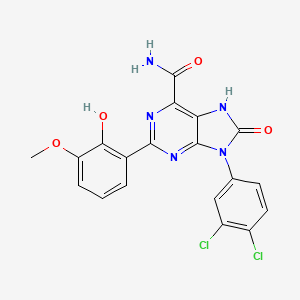

![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)
![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)
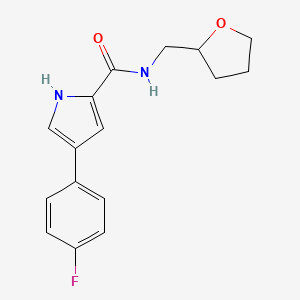
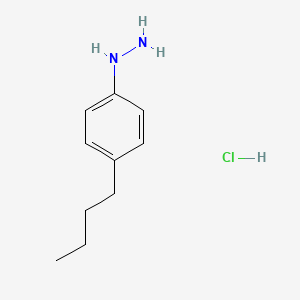

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)
![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)
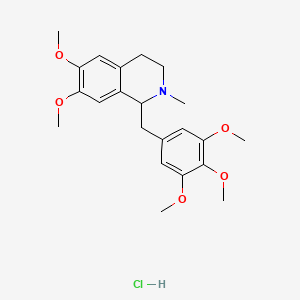
![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)
